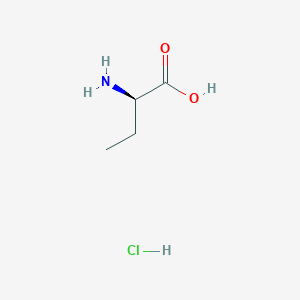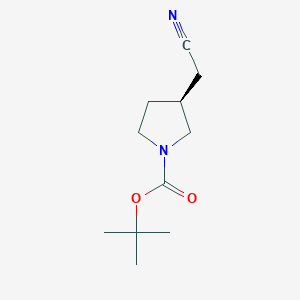![molecular formula C13H17N3 B1453433 [2,5-Diméthyl-1-(pyridin-2-ylméthyl)pyrrol-3-yl]méthanamine CAS No. 1177360-17-6](/img/structure/B1453433.png)
[2,5-Diméthyl-1-(pyridin-2-ylméthyl)pyrrol-3-yl]méthanamine
Vue d'ensemble
Description
[2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
Une étude a montré qu'une série de 4-(2,5-diméthyl-1H-pyrrol-1-yl)-N'-(2-(substitué)acétyl)benzohydrazides a été préparée et évaluée pour son activité antibactérienne . Certains des composés synthétisés ont montré de fortes propriétés antibactériennes .
Activité antituberculeuse
La même série de composés a également montré des propriétés antituberculeuses . Cela suggère que ces composés pourraient potentiellement être utilisés dans le traitement de la tuberculose .
Inhibition de l'énoyl ACP réductase
L'énoyl ACP réductase est une enzyme impliquée dans la synthèse des acides gras. Certains des composés synthétisés ont fait l'objet de tests supplémentaires pour l'inhibition in vitro de cette enzyme . La majorité des molécules synthétisées ont montré une action appréciable contre cette enzyme .
Inhibition des enzymes DHFR
La dihydrofolate réductase (DHFR) est une enzyme qui joue un rôle clé dans la synthèse des nucléotides et donc de l'ADN. Certains des composés synthétisés ont également été testés pour leur capacité à inhiber cette enzyme . La majorité des molécules synthétisées ont montré une action appréciable contre les enzymes DHFR .
Études de docking moléculaire
Afin de déterminer le mode d'action potentiel des composés synthétisés, une investigation de docking moléculaire a été menée . Les résultats ont révélé des interactions de liaison avec les sites actifs de la dihydrofolate réductase et de l'énoyl ACP réductase .
Amélioration de la productivité cellulaire spécifique
Une autre étude a démontré que le 2,5-diméthylpyrrole augmentait la productivité cellulaire spécifique . Cela suggère qu'il pourrait potentiellement être utilisé dans des applications biotechnologiques pour augmenter la productivité de certains types de cellules .
Ce ne sont là que quelques-unes des nombreuses applications potentielles de “[2,5-Diméthyl-1-(pyridin-2-ylméthyl)pyrrol-3-yl]méthanamine”. Il est clair que ce composé et ses dérivés ont un large éventail d'utilisations potentielles dans les sciences biologiques et médicales en raison de leurs propriétés de docking prononcées et de leur activité biologique .
Propriétés
IUPAC Name |
[2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-7-12(8-14)11(2)16(10)9-13-5-3-4-6-15-13/h3-7H,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBJUCVBOMEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=N2)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-ol](/img/structure/B1453351.png)













